2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid
CAS No.: 1049036-18-1
Cat. No.: VC2782790
Molecular Formula: C13H8Cl2O2
Molecular Weight: 267.1 g/mol
* For research use only. Not for human or veterinary use.
![2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid - 1049036-18-1](/images/structure/VC2782790.png)
Specification
CAS No. | 1049036-18-1 |
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Molecular Formula | C13H8Cl2O2 |
Molecular Weight | 267.1 g/mol |
IUPAC Name | 3-(2,5-dichlorophenyl)benzoic acid |
Standard InChI | InChI=1S/C13H8Cl2O2/c14-10-4-5-12(15)11(7-10)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17) |
Standard InChI Key | DSHFQBLSASSQRC-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES | C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl |
Introduction
Structural Characteristics and Physical Properties
Molecular Structure
2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid features a biphenyl backbone with specific functional groups that contribute to its chemical behavior. The compound has a molecular formula of C₁₃H₈Cl₂O₂ and a molecular weight of approximately 267.10 g/mol . The biphenyl scaffold provides structural rigidity, while the carboxylic acid group introduces acidic properties and potential for hydrogen bonding. The two chlorine atoms at the 2' and 5' positions alter the electronic distribution and steric properties of the molecule.
Physical Properties
Based on structurally similar compounds, 2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid is expected to exhibit the following physical properties:
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Color: Likely white to off-white crystalline powder
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Solubility: Poor solubility in water, but soluble in organic solvents such as ethanol, methanol, acetone, and DMSO
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Melting point: Likely between 170-220°C, based on similar biphenyl carboxylic acid derivatives
Chemical Properties
As a carboxylic acid, this compound exhibits acidic properties. The pKa value would likely be around 4-5, similar to other aromatic carboxylic acids . The presence of two electron-withdrawing chlorine atoms on the adjacent phenyl ring would likely increase the acidity slightly compared to unsubstituted biphenyl-3-carboxylic acid due to inductive effects.
The compound can undergo various transformations typical of carboxylic acids:
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Esterification to form esters
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Amidation to form amides
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Salt formation with bases
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Reduction to primary alcohols
Structural Comparison with Related Compounds
The structural features of 2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid can be better understood by comparing it with similar compounds. Table 1 presents a comparison with structurally related compounds identified in the literature.
Table 1: Comparison of 2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid with structurally similar compounds
This comparison highlights how small variations in substitution patterns can lead to distinct compounds with potentially different properties and biological activities.
Synthetic Approaches
Suzuki-Miyaura Cross-Coupling
The most efficient approach for synthesizing 2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid likely involves the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed coupling of an aryl halide with a boronic acid has been successfully employed for the synthesis of various biphenyl derivatives .
A potential synthetic route would involve:
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Starting with 3-bromobenzoic acid (or its ester derivative) and 2,5-dichlorophenylboronic acid
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Using a palladium catalyst, typically Pd(PPh₃)₄ in a basic medium
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Performing the reaction in an appropriate solvent system
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If an ester intermediate is used, subsequent hydrolysis to obtain the carboxylic acid
The general reaction scheme would be similar to that described for other biphenyl carboxylic acids in the literature, where the reaction is catalyzed by Pd(0), utilizing various substituted boronic acids .
Alternative Synthetic Routes
Alternative approaches for synthesizing 2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid might include:
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Direct carboxylation: Starting with 2',5'-dichlorobiphenyl and introducing the carboxylic acid group through carboxylation reactions
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Oxidation methods: Starting with a precursor such as 2',5'-dichloro-[1,1'-biphenyl]-3-methyl or 2',5'-dichloro-[1,1'-biphenyl]-3-carbaldehyde and oxidizing to the carboxylic acid
Table 2: Potential synthetic approaches for 2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid
Synthetic Approach | Key Reagents | Reaction Conditions | Advantages | Limitations |
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Suzuki-Miyaura coupling | 3-bromobenzoic acid, 2,5-dichlorophenylboronic acid, Pd(PPh₃)₄, base | 60-100°C, inert atmosphere, 4-24 hours | Well-established method, tolerates functional groups | Requires air-sensitive catalysts |
Direct carboxylation | 2',5'-dichlorobiphenyl, n-BuLi, CO₂ | -78°C to rt, anhydrous conditions | Direct introduction of COOH group | Requires strict anhydrous conditions |
Methyl oxidation | 2',5'-dichloro-3-methylbiphenyl, KMnO₄ | Reflux in aqueous conditions | Inexpensive reagents | Harsh conditions |
Aldehyde oxidation | 2',5'-dichlorobiphenyl-3-carbaldehyde, oxidant | Varies based on oxidant | Milder conditions possible | Requires preparation of aldehyde |
Compound | IC₅₀ value against MCF-7 (μM) | IC₅₀ value against MDA-MB-231 (μM) |
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Unsubstituted biphenyl carboxylic acid | 10.14 ± 2.05 | 10.78 ± 2.58 |
Benzyloxy-substituted biphenyl carboxylic acid | 9.92 ± 0.97 | 9.54 ± 0.85 |
Tamoxifen (reference compound) | — | — |
Note: Values reported from a study on structurally related biphenyl carboxylic acids
Antimicrobial Activity
Biphenyl derivatives have demonstrated effectiveness against various microorganisms, with activity that can be enhanced by modifying the biphenyl structure. The 2',5'-dichloro substitution pattern could potentially contribute to antimicrobial properties through:
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Increased lipophilicity enhancing membrane penetration
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Electronic effects influencing interaction with biological targets
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Steric factors affecting binding to specific receptors or enzymes
Anti-inflammatory and Enzyme Inhibition
Some structurally related compounds have shown enzyme inhibitory activities. For instance, certain 3-acylindole-2-carboxylic acid derivatives inhibited cytosolic phospholipase A₂α (cPLA₂α)-mediated arachidonic acid release . By structural analogy, 2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid might exhibit similar enzyme inhibition properties, potentially leading to anti-inflammatory effects.
Structure-Activity Relationships
Effect of Chlorine Substitution Pattern
The specific positioning of chlorine atoms on the biphenyl core significantly influences the compound's biological activity and physicochemical properties. In 2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid:
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The 2' chlorine likely creates steric hindrance that affects the dihedral angle between the two phenyl rings, resulting in a non-coplanar conformation
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This non-coplanarity may influence the compound's interaction with biological targets
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The 5' chlorine further modifies electronic properties and potential binding interactions
Research on related compounds indicates that the positioning of substituents can significantly impact bioactivity. For example, in studies of anticancer activity, compounds without substituents (like 3a) or with specific substituents such as benzyloxy groups (like 3j) showed enhanced activity compared to other substitution patterns .
Role of the Carboxylic Acid Group
The carboxylic acid group at the 3-position serves several important functions:
Research Perspectives and Future Directions
Current Research Gaps
Several research gaps exist regarding 2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid:
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Specific synthetic routes and full characterization data
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Direct assessment of biological activities against various targets
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Structure-property relationships specific to the 2',5' dichlorination pattern
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Mechanism of action for any observed biological activities
Future Research Directions
Future research on 2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid could focus on:
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Development of efficient, high-yield synthetic routes
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Comprehensive characterization using advanced spectroscopic techniques
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Systematic evaluation against various biological targets, including cancer cell lines, microbial strains, and enzymes
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Exploration of structure-activity relationships through the synthesis and testing of analogs
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Investigation of potential applications in materials science
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Computational studies to predict binding interactions with potential biological targets
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